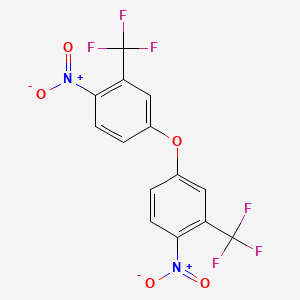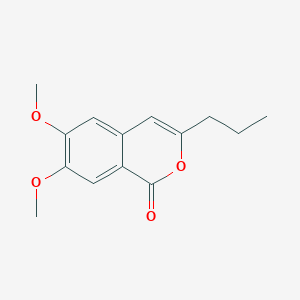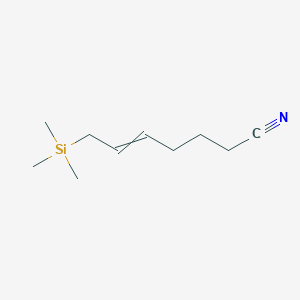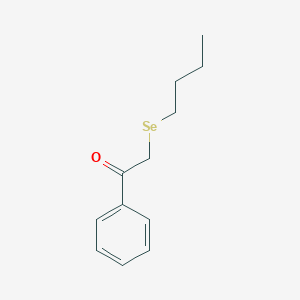
Ethanone, 2-(butylseleno)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-(butylseleno)-1-phenyl- is an organic compound that belongs to the class of seleno ketones. This compound features a phenyl group attached to the ethanone backbone, with a butylseleno substituent at the second position. The presence of selenium in its structure imparts unique chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(butylseleno)-1-phenyl- typically involves the reaction of phenyl ethanone with butylselenol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the butylselenol acts as a nucleophile, replacing a leaving group on the phenyl ethanone. The reaction is often carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, and advanced purification techniques such as column chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 2-(butylseleno)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenoethers.
Substitution: The butylseleno group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenoethers.
Substitution: Various substituted ethanone derivatives.
Applications De Recherche Scientifique
Ethanone, 2-(butylseleno)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in developing selenium-based drugs with anticancer or antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethanone, 2-(butylseleno)-1-phenyl- involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions, protecting cells from oxidative damage. The compound may also interact with specific molecular targets, modulating signaling pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
- Ethanone, 2-(methylseleno)-1-phenyl-
- Ethanone, 2-(ethylseleno)-1-phenyl-
- Ethanone, 2-(propylseleno)-1-phenyl-
Comparison: Ethanone, 2-(butylseleno)-1-phenyl- is unique due to the length of the butyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and propyl counterparts. The butyl group may also affect the compound’s biological activity, making it more or less effective in certain applications.
Propriétés
Numéro CAS |
185815-22-9 |
|---|---|
Formule moléculaire |
C12H16OSe |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
2-butylselanyl-1-phenylethanone |
InChI |
InChI=1S/C12H16OSe/c1-2-3-9-14-10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Clé InChI |
XCWZYJCEVMWLRO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Se]CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


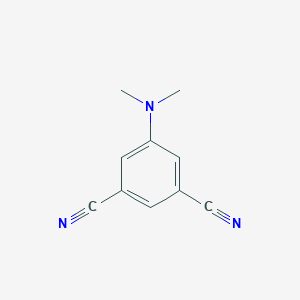
![5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one](/img/structure/B12551223.png)
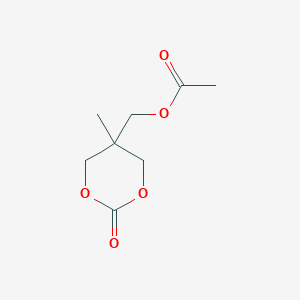
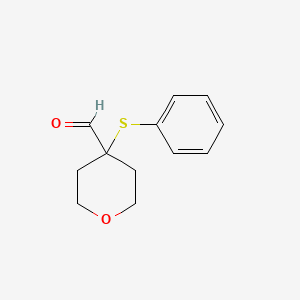
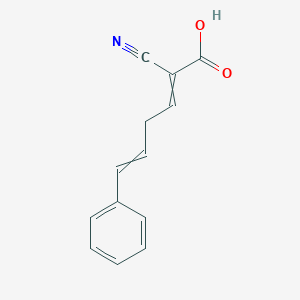
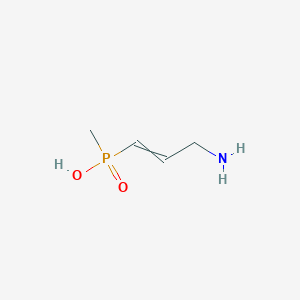


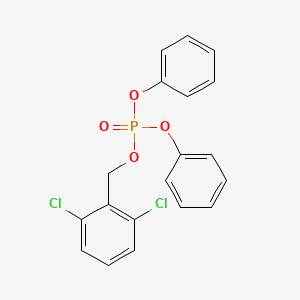
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
